molecular formula C30H23N5O3S B15027751 (5Z)-2-(2-methoxyphenyl)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-methoxyphenyl)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15027751
M. Wt: 533.6 g/mol
InChI Key: WEASEGIMEOSBIU-QQXSKIMKSA-N
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Description

The compound (5Z)-2-(2-METHOXYPHENYL)-5-{[3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a triazolo-thiazolone core, a methoxyphenyl group, and a benzofuran-pyrazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-METHOXYPHENYL)-5-{[3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazolo-thiazolone core, followed by the introduction of the methoxyphenyl group and the benzofuran-pyrazole moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-METHOXYPHENYL)-5-{[3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

(5Z)-2-(2-METHOXYPHENYL)-5-{[3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-METHOXYPHENYL)-5-{[3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (5Z)-2-(2-METHOXYPHENYL)-5-{[3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE include other triazolo-thiazolone derivatives and compounds with similar structural motifs, such as benzofuran-pyrazole hybrids. These compounds may share similar chemical properties and biological activities but differ in their specific functional groups and overall structure, which can influence their reactivity and applications.

List of Similar Compounds

  • Triazolo-thiazolone derivatives
  • Benzofuran-pyrazole hybrids
  • Phenylpropanoid compounds
  • Flavonoid compounds

(5Z)-2-(2-METHOXYPHENYL)-5-{[3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H23N5O3S

Molecular Weight

533.6 g/mol

IUPAC Name

(5Z)-2-(2-methoxyphenyl)-5-[[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C30H23N5O3S/c1-18-14-20-15-19(12-13-24(20)38-18)27-21(17-34(32-27)22-8-4-3-5-9-22)16-26-29(36)35-30(39-26)31-28(33-35)23-10-6-7-11-25(23)37-2/h3-13,15-18H,14H2,1-2H3/b26-16-

InChI Key

WEASEGIMEOSBIU-QQXSKIMKSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)N5C(=NC(=N5)C6=CC=CC=C6OC)S4)C7=CC=CC=C7

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C4C(=O)N5C(=NC(=N5)C6=CC=CC=C6OC)S4)C7=CC=CC=C7

Origin of Product

United States

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